2-(Quinazolin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinazolin-4-yl)acetonitrile is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-yl)acetonitrile typically involves the reaction of 2-aminobenzonitrile with various reagents to form the quinazoline ring. One common method is the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to yield the quinazoline core, followed by further functionalization to introduce the acetonitrile group .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, copper, and nickel are used to facilitate the formation of the quinazoline ring through C-H activation and other coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Quinazolin-4-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, primary amines, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Quinazolin-4-yl)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Quinazolin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities and applications.
2-Phenylquinazoline: Another quinazoline derivative with potential therapeutic applications.
4-Phenoxyquinazoline: Known for its antimicrobial and antifungal properties.
Uniqueness
2-(Quinazolin-4-yl)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrile group provides additional reactivity compared to other quinazoline derivatives, making it a versatile compound for various applications .
Properties
CAS No. |
112270-68-5 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-quinazolin-4-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5H2 |
InChI Key |
LZSRSPZNEUFFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.